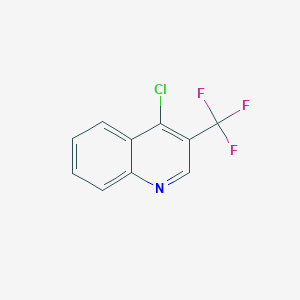

4-Chloro-3-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUSBWZTFPLCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450137 | |

| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590371-93-0 | |

| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-3-(trifluoromethyl)quinoline

CAS Number: 590371-93-0

Introduction

This technical guide provides a comprehensive overview of 4-Chloro-3-(trifluoromethyl)quinoline, a halogenated and trifluoromethyl-substituted quinoline derivative. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide presents the confirmed properties of this compound and supplements this with generalized experimental protocols and potential applications inferred from closely related quinoline compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds, including a variety of approved pharmaceuticals. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The chlorine atom at the 4-position serves as a versatile synthetic handle, being a good leaving group for nucleophilic substitution reactions. This combination of structural features makes this compound a valuable building block in the synthesis of novel therapeutic agents.

Chemical and Physical Properties

Specific quantitative physical properties such as melting and boiling points for this compound are not consistently reported in the available literature. The following tables summarize the known properties of the target compound and provide data for the closely related and well-documented isomer, 4-Chloro-7-(trifluoromethyl)quinoline, for comparative purposes.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 590371-93-0 | |

| Molecular Formula | C₁₀H₅ClF₃N | |

| Molecular Weight | 231.60 g/mol | |

| Physical Form | White to Yellow Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8 °C | [1] |

| InChI Key | QLUSBWZTFPLCBU-UHFFFAOYSA-N | [1] |

Table 2: Reference Properties of 4-Chloro-7-(trifluoromethyl)quinoline (CAS: 346-55-4)

| Property | Value | Source |

| Melting Point | 69-71 °C | [1] |

| Solubility | Chloroform (25 mg/mL) | [1] |

Synthesis and Experimental Protocols

A plausible synthetic route would start with an appropriately substituted aniline, in this case, 2-(trifluoromethyl)aniline. This precursor would undergo condensation with a suitable three-carbon electrophile, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the 4-hydroxyquinoline intermediate. Subsequent chlorination, typically with an agent like phosphorus oxychloride (POCl₃), would yield the final product.

General Experimental Protocol for Nucleophilic Aromatic Substitution

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, which is a key application of this compound in synthetic chemistry.

Reaction: Synthesis of 4-amino-3-(trifluoromethyl)quinoline derivatives.

Materials:

-

This compound (1.0 eq)

-

Desired primary or secondary amine (1.1 - 1.5 eq)

-

Suitable solvent (e.g., ethanol, isopropanol, acetonitrile, or DMF)

-

Optional: Acid catalyst (e.g., a catalytic amount of HCl) or a non-nucleophilic base (e.g., DIPEA, if the amine salt is used)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Addition of Reagents: Add the amine to the solution. If an acid catalyst is required, it is added at this stage.

-

Heating: Heat the reaction mixture to reflux and stir for a period of 4 to 24 hours. The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate is present, the solvent is removed under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) and then with brine.

-

Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The final product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Applications in Research and Drug Development

This compound is primarily of interest as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The quinoline core is a well-established pharmacophore in medicinal chemistry.

-

Anticancer Agents: Many quinoline derivatives have been investigated as anticancer agents. They often exert their effect through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGF). The trifluoromethyl group can enhance the potency and pharmacokinetic profile of these inhibitors. A derivative, 4-chloro-3-(trifluoromethyl)aniline, has shown notable antiproliferative effects.[2]

-

Antimalarial Drugs: The 4-aminoquinoline scaffold is the basis for several important antimalarial drugs, including chloroquine. The introduction of a trifluoromethyl group is a strategy that has been explored to overcome drug resistance in malaria parasites. The primary mechanism of action for many quinoline-based antimalarials is the inhibition of heme detoxification in the parasite.

Potential Biological Targets and Signaling Pathways

While there is no specific information on the biological targets of this compound itself, based on the known activities of structurally related compounds, several potential targets and pathways can be inferred.

-

Kinase Inhibition: As many quinoline derivatives are kinase inhibitors, it is plausible that compounds derived from this compound could target signaling pathways that are frequently dysregulated in cancer, such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[3] These pathways are central to the regulation of cell proliferation, survival, and angiogenesis.

-

Heme Detoxification in Plasmodium falciparum: In the context of malaria, the likely target would be the parasite's food vacuole, where it digests hemoglobin. Quinoline-based drugs are thought to interfere with the polymerization of toxic free heme into hemozoin, leading to parasite death.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area or a fume hood.

Hazard Statements (GHS):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (GHS):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific data on its physical properties and biological activities are limited, its structural features—a quinoline core, a reactive chloro group, and a trifluoromethyl moiety—make it an attractive starting material for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research into this specific isomer is warranted to fully elucidate its chemical and biological properties.

References

- 1. 4-氯-7-(三氟甲基)喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for 4-Chloro-3-(trifluoromethyl)quinoline: A Technical Guide

Issued for: Researchers, Scientists, and Drug Development Professionals Core Topic: An in-depth examination of the synthetic pathways for 4-Chloro-3-(trifluoromethyl)quinoline, a key heterocyclic building block in medicinal chemistry and materials science.

Introduction this compound is a valuable fluorinated heterocyclic compound. The presence of a trifluoromethyl group at the 3-position and a reactive chlorine atom at the 4-position makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the development of novel therapeutic agents. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the quinoline ring system. This guide details a primary, robust synthetic pathway for its preparation, based on established and reliable quinoline synthesis methodologies.

Primary Synthesis Pathway: A Two-Step Approach

The most chemically sound and analogous route to this compound involves a two-step process. The synthesis begins with the construction of the quinoline core to form a 4-hydroxy intermediate via a modified Gould-Jacobs reaction, followed by a chlorination step to yield the final product.

Caption: Proposed two-step synthesis pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in the proposed synthesis.

| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Aniline | 0 | C₆H₇N | 93.13 | - | -6 |

| Diethyl 2-(trifluoromethyl)malonate | 0 | C₈H₁₁F₃O₄ | 244.17 | - | N/A (Liquid) |

| 4-Hydroxy-3-(trifluoromethyl)quinoline | 1 | C₁₀H₆F₃NO | 229.16 | High[1] | >250 (est.) |

| This compound | 2 | C₁₀H₅ClF₃N | 247.60 | >90%[1] | Data not available |

Note: Yields and melting points for intermediates and the final product are estimated based on analogous reactions for isomers, such as 7-(trifluoromethyl)quinoline derivatives, as specific experimental data for the 3-(trifluoromethyl) isomer is not widely published.[1]

Experimental Protocols

The following protocols are based on well-established procedures for quinoline synthesis, specifically adapted for the target molecule.

Step 1: Synthesis of 4-Hydroxy-3-(trifluoromethyl)quinoline (Gould-Jacobs Type Reaction)

This step constructs the core quinoline ring system through a condensation reaction followed by a high-temperature thermal cyclization.

Materials:

-

Aniline (1.0 eq)

-

Diethyl 2-(trifluoromethyl)malonate (1.0 eq)

-

High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Methodology:

-

Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl 2-(trifluoromethyl)malonate (1.0 eq). Heat the mixture, typically to around 120-130°C, for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off. This reaction forms the anilidomethylenemalonate intermediate.

-

Cyclization: In a separate flask equipped with a reflux condenser, heat the high-boiling solvent (e.g., Dowtherm A) to 250°C.

-

Slowly and carefully add the crude intermediate from the condensation step to the hot solvent.

-

Maintain the temperature at 250°C and reflux for 30-60 minutes. The cyclized product, 4-Hydroxy-3-(trifluoromethyl)quinoline, is expected to precipitate from the hot solution.[1]

-

Work-up: Allow the mixture to cool to room temperature. Dilute the mixture with a non-polar solvent like hexane to facilitate filtration.

-

Collect the precipitated solid by vacuum filtration and wash with hexane to remove the high-boiling solvent. The crude product can be carried to the next step or purified further if necessary.

Step 2: Synthesis of this compound (Chlorination)

This step converts the 4-hydroxy group into the target 4-chloro group using a standard chlorinating agent. The procedure is analogous to the chlorination of other 4-hydroxyquinoline derivatives.[1][2]

Materials:

-

4-Hydroxy-3-(trifluoromethyl)quinoline (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (excess)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add 4-Hydroxy-3-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.

-

Heating: Heat the reaction mixture to reflux (approx. 105°C) for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water.

-

Slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Neutralization & Precipitation: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates out of the solution.

-

Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the chlorination and work-up procedure for Step 2.

Caption: Workflow diagram for the chlorination of the 4-hydroxyquinoline intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Chloro-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical data specifically for 4-Chloro-3-(trifluoromethyl)quinoline is limited. This guide provides the available information for this compound and leverages comprehensive data from its closely related and well-documented isomers, 4-Chloro-2-(trifluoromethyl)quinoline and 4-Chloro-7-(trifluoromethyl)quinoline, to offer a valuable comparative resource. The methodologies and characteristics of these isomers provide a strong predictive framework for the properties and reactivity of this compound.

Core Physical and Chemical Properties

The introduction of a trifluoromethyl group to a chemical structure can significantly alter its physical and chemical properties, including lipophilicity, metabolic stability, and electron density, which are critical parameters in drug design.[1] While specific experimental data for this compound is scarce, the properties of its isomers offer valuable insights.

Data Presentation: Comparative Physicochemical Properties

| Property | This compound | 4-Chloro-2-(trifluoromethyl)quinoline | 4-Chloro-7-(trifluoromethyl)quinoline |

| CAS Number | 590371-93-0 | 1701-24-2 | 346-55-4 |

| Molecular Formula | C₁₀H₅ClF₃N | C₁₀H₅ClF₃N | C₁₀H₅ClF₃N |

| Molecular Weight | 231.60 g/mol | 231.60 g/mol | 231.60 g/mol |

| Melting Point | Data not available | 34-38 °C | 69-71 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Soluble in chloroform (25 mg/mL) |

| Appearance | Data not available | Solid | White to light yellow crystalline powder |

Synthesis and Reactivity

Trifluoromethylated quinolines are synthetic compounds not found in nature. Their synthesis is of significant interest due to their potential applications in medicinal chemistry.[1] The general strategies for synthesizing the quinoline core can be adapted to produce various isomers.

General Synthetic Pathways

Several classical methods for quinoline synthesis can theoretically be adapted to produce this compound by selecting appropriately substituted precursors.

Gould-Jacobs Reaction: A plausible route to the quinoline core of the target molecule is the Gould-Jacobs reaction. This would involve the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization and subsequent chlorination.

Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of 4-trifluoromethyl quinoline derivatives, a 2-aminoaryl ketone with a trifluoromethyl group can be reacted with a carbonyl compound.[2]

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.

A generalized workflow for the synthesis of a chloro-trifluoromethyl-quinoline, based on the well-documented synthesis of the 7-isomer, is presented below.[3]

Chemical Reactivity

The reactivity of this compound is dictated by the electrophilic nature of the quinoline ring, which is enhanced by the electron-withdrawing trifluoromethyl group, and the presence of a labile chlorine atom at the 4-position. The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr).[3] This allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex, potentially bioactive molecules.[3]

Experimental Protocols

General Procedure for Quinoline Synthesis (Gould-Jacobs based)

This protocol is a generalized adaptation for the synthesis of a 4-hydroxyquinoline intermediate, which can then be chlorinated.

-

Condensation: A substituted aniline (1.0 eq) is reacted with a malonic acid derivative (e.g., diethyl malonate, 1.1 eq) at elevated temperatures (100-150 °C) to form an anilinomalonate intermediate.

-

Cyclization: The intermediate is heated at a higher temperature (typically 200-250 °C) in a high-boiling point solvent (e.g., Dowtherm A) to effect cyclization to the 4-hydroxyquinoline.

-

Chlorination: The resulting 4-hydroxyquinoline (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the 4-chloroquinoline derivative. The reaction is typically performed at reflux, and the product is isolated by pouring the reaction mixture onto ice followed by neutralization.

General Procedure for Nucleophilic Aromatic Substitution

This protocol describes the substitution of the 4-chloro group with a nucleophile, a common reaction for this class of compounds.[3]

-

Reaction Setup: To a solution of the this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile), the desired nucleophile (e.g., a primary or secondary amine, 1.2 eq) is added.

-

Base (if necessary): For amine nucleophiles, a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) is often added to scavenge the HCl produced.

-

Heating: The reaction mixture is heated to reflux and stirred for several hours to days, with the progress monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5]

Hazard Statements (based on related compounds):

Precautionary Statements (based on related compounds):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

Wash skin thoroughly after handling.[7]

-

Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Store in a well-ventilated place. Keep container tightly closed.[6]

Applications in Research and Drug Development

Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds, including antimalarial, anticancer, and anti-inflammatory agents.[8] The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, making trifluoromethylated quinolines attractive scaffolds for drug discovery.[1][3] this compound, as a reactive intermediate, serves as a valuable building block for the synthesis of novel quinoline derivatives with potential therapeutic applications. The ability to introduce diverse functionalities at the 4-position allows for the exploration of structure-activity relationships in the development of new drug candidates.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and weight of 4-Chloro-3-(trifluoromethyl)quinoline

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document compiles available information and provides context based on closely related analogs. It covers the molecular structure, physicochemical properties, a plausible synthetic pathway, and the potential applications of this class of compounds in the development of novel therapeutic agents. The strategic placement of the chloro and trifluoromethyl groups on the quinoline scaffold makes it a valuable synthetic intermediate.

Molecular Structure and Physicochemical Properties

This compound possesses a quinoline core substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 3-position. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the quinoline ring, enhancing its stability and modulating its biological activity.[1]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Chloro-3-(trifluoromethyl)quinoline | 2-Chloro-4-(trifluoromethyl)quinoline | 4-Chloro-7-(trifluoromethyl)quinoline |

| CAS Number | 590371-93-0 | 25199-86-4[2] | 2806-29-3 | 346-55-4[1] |

| Molecular Formula | C₁₀H₅ClF₃N[3] | C₁₀H₅ClF₃N[2] | C₁₀H₅ClF₃N | C₁₀H₅ClF₃N[1] |

| Molecular Weight | 231.60 g/mol [3] | 231.60 g/mol [2] | 231.60 g/mol | 231.60 g/mol [1] |

| Melting Point (°C) | Data not available | 98-100[2] | 39-42 | 69-71[1] |

| Boiling Point (°C) | Data not available | 282.1±35.0 (Predicted)[2] | 270.8±35.0 (Predicted)[4] | 265.5±35.0 (Predicted)[1] |

| Appearance | Likely a solid at room temperature | Solid | Solid | White to light yellow crystalline powder[1] |

| Solubility | Data not available | Data not available | Data not available | Soluble in chloroform[1] |

Synthesis of this compound

Generalized Synthetic Workflow

The synthesis would likely begin with an appropriately substituted aniline, in this case, 2-(trifluoromethyl)aniline. This starting material would undergo condensation with a suitable three-carbon synthon, followed by cyclization and subsequent chlorination to yield the target compound.

Inferred Experimental Protocol

Step 1: Condensation

-

2-(Trifluoromethyl)aniline would be reacted with diethyl (ethoxymethylene)malonate.

-

The mixture would be heated, likely at temperatures around 100-130°C, to facilitate the condensation reaction and elimination of ethanol, forming the corresponding enamine intermediate.

Step 2: Thermal Cyclization

-

The intermediate from Step 1 would be added to a high-boiling point solvent, such as Dowtherm A, and heated to approximately 250°C.

-

This high temperature promotes an intramolecular cyclization to form the quinoline ring system, yielding 4-hydroxy-3-(trifluoromethyl)quinoline, which would precipitate from the hot solution.

Step 3: Chlorination

-

The 4-hydroxy-3-(trifluoromethyl)quinoline intermediate would then be treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

The reaction mixture would be heated to reflux to substitute the hydroxyl group at the 4-position with a chlorine atom, yielding the final product, this compound.

-

The product would then be isolated and purified, likely through recrystallization or column chromatography.

Applications in Drug Development

Quinoline derivatives are a significant class of compounds in medicinal chemistry, with applications as antimalarial, anticancer, anti-inflammatory, and antibacterial agents.[5][6] The incorporation of a trifluoromethyl group can enhance the pharmacological properties of a molecule, such as metabolic stability and lipophilicity, which can lead to improved efficacy and pharmacokinetic profiles.[1]

This compound serves as a versatile building block for the synthesis of more complex, biologically active molecules. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of various side chains and functional groups to explore structure-activity relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-CHLORO-3-(TRIFLUOROMETHYL)QUINOLINE CAS#: 25199-86-4 [chemicalbook.com]

- 3. This compound [amp.chemicalbook.com]

- 4. 2806-29-3 CAS MSDS (2-CHLORO-4-(TRIFLUOROMETHYL)QUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

The Biological Frontier: A Technical Guide to Trifluoromethyl-Substituted Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (-CF3) group into this scaffold has emerged as a powerful strategy to enhance the biological activity and pharmacokinetic properties of these derivatives.[2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of trifluoromethyl-substituted quinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antimalarial, and neuroprotective properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing structured quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Trifluoromethyl-substituted quinoline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][5]

Quantitative Anticancer Activity Data

The in vitro anticancer efficacy of various trifluoromethyl-substituted quinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 | |

| Fluorinated quinoline analogue 6a | MDA-MB-468 (Triple-Negative Breast) | 4.0 | [6] |

| Fluorinated quinoline analogue 6b | MDA-MB-468 (Triple-Negative Breast) | 5.0 | [6] |

| Fluorinated quinoline analogue 6d | MDA-MB-468 (Triple-Negative Breast) | 4.0 | [6] |

| Fluorinated quinoline analogue 6f | MDA-MB-468 (Triple-Negative Breast) | 2.5 | [6] |

| Fluorinated quinoline analogue 6e | MDA-MB-468 (Triple-Negative Breast) | 20.0 | [6] |

| Cisplatin (Reference Drug) | MDA-MB-468 (Triple-Negative Breast) | 5.0 | [6] |

| Fluorinated quinoline analogue 6a | MCF7 (Breast) | 10.5 | [6] |

| Fluorinated quinoline analogue 6b | MCF7 (Breast) | 11.0 | [6] |

| Fluorinated quinoline analogue 6d | MCF7 (Breast) | 12.0 | [6] |

| Fluorinated quinoline analogue 6f | MCF7 (Breast) | 5.0 | [6] |

| Fluorinated quinoline analogue 6e | MCF7 (Breast) | 60.0 | [6] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [7] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Trifluoromethyl-substituted quinoline derivative (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8] Incubate the plates for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.[8] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[8]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]

-

Formazan Crystal Formation: Incubate the plates for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10] Its aberrant activation is a common feature in many cancers, making it a key target for anticancer drug development.[11][12] Trifluoromethyl-substituted quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Trifluoromethyl-substituted quinoline derivatives have shown promising antimicrobial activity against a variety of bacteria and fungi, often by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[10]

Quantitative Antimicrobial Activity Data

The in vitro antimicrobial efficacy of various trifluoromethyl-substituted quinoline derivatives is presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl-substituted alkynyl isoquinoline HSN584 | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [13] |

| Trifluoromethyl-substituted alkynyl isoquinoline HSN584 | Enterococcus faecium (VRE) | 4 - 8 | [13] |

| Trifluoromethyl-substituted pyrazole derivative 13 | Staphylococcus aureus (MRSA) | 3.12 | [13] |

| 2-fluoro-9-oxime ketolide and carbamoyl quinolone hybrid 16 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | [14] |

| 2-fluoro-9-oxime ketolide and carbamoyl quinolone hybrid 17 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | [14] |

| 2-fluoro-9-oxime ketolide and carbamoyl quinolone hybrid 18 | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | [14] |

| Quinolone derivative 9 | Staphylococcus aureus | 0.12 | [14] |

| Quinolone derivative 9 | Escherichia coli | 0.12 | [14] |

| Quinolone derivative 11 | Staphylococcus aureus | 0.12 | [14] |

| Quinolone derivative 11 | Escherichia coli | 0.12 | [14] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[15]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium

-

Trifluoromethyl-substituted quinoline derivative (test compound)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the antimicrobial agent in the broth medium directly in the 96-well microtiter plate.[1]

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[16] Dilute the standardized inoculum to the appropriate concentration for testing.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[17]

-

MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone antimicrobials exert their bactericidal effects by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[18][19] These enzymes are crucial for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones trap the enzymes on the DNA, leading to double-strand breaks and ultimately cell death.[4][20]

Caption: Inhibition of DNA gyrase and topoisomerase IV.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation can contribute to various diseases. Some trifluoromethyl-substituted quinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.

| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point | Reference |

| 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide 12 | 100 | Comparable to Indomethacin | 3 hours |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.[21][22]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Trifluoromethyl-substituted quinoline derivative (test compound)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the rats.[23]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.[24]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[24]

-

Data Analysis: Calculate the percentage of increase in paw volume for each group compared to the initial volume. Determine the percentage of edema inhibition by the test compound compared to the vehicle control group.

Experimental Workflow

Caption: Workflow for carrageenan-induced paw edema assay.

Antimalarial Activity

Malaria remains a major global health problem, and the spread of drug-resistant parasites necessitates the development of new antimalarial agents. Trifluoromethyl-substituted quinolines have a long history in antimalarial drug discovery and continue to be a promising scaffold for new therapies.

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity is typically assessed against Plasmodium falciparum strains, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.

| Compound/Derivative | P. falciparum Strain | IC50 | Reference |

| 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (CQS) | 4.8 µg/mL | [25] |

| 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino)ketone | D10 (CQS) | 5.2 µg/mL | [25] |

| Chloroquine-AVA hybrid 83 | W2 (CQR) | 0.40 µM | [2] |

| 1,2,3-triazol-1-yl quinoline derivative 56 | W2 (CQR) | 1.4 µM | [2] |

| Quinoline-based multiple ligand 25 | 3D7 (CQS) | 26 nM | |

| Quinoline-based multiple ligand 25 | W2 (CQR) | 49 nM |

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

The continuous in vitro culture of P. falciparum allows for the screening of potential antimalarial compounds.[11][26]

Materials:

-

P. falciparum strains (e.g., 3D7, K1)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 supplemented with human serum or Albumax II, hypoxanthine, HEPES, and sodium bicarbonate)

-

Trifluoromethyl-substituted quinoline derivative (test compound)

-

96-well microplates

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

Incubator (37°C)

-

SYBR Green I or other DNA staining dye

Procedure:

-

Parasite Culture: Maintain continuous cultures of P. falciparum in human erythrocytes at 37°C in a controlled gas environment.[20]

-

Drug Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in 96-well plates.

-

Inoculation: Add parasitized erythrocytes (at a specific parasitemia and hematocrit) to each well of the drug plate.

-

Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.

-

Growth Inhibition Assessment: After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye like SYBR Green I.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control. Determine the IC50 value from the dose-response curve.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a growing interest in the neuroprotective potential of various compounds, including quinoline derivatives.

Quantitative Neuroprotective Activity Data

Data on the neuroprotective effects of trifluoromethyl-substituted quinoline derivatives is an emerging area of research. Studies often involve in vitro models of neuronal cell death.

Further targeted research is required to populate this table with specific quantitative data.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a general method for assessing the neuroprotective effects of a compound against an induced neurotoxin in a neuronal cell line.[12][13]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or amyloid-beta for an Alzheimer's model)

-

Trifluoromethyl-substituted quinoline derivative (test compound)

-

Reagents for cell viability assessment (e.g., MTT)

-

96-well plates

Procedure:

-

Cell Culture: Culture and maintain the neuronal cell line according to standard protocols.

-

Compound Pre-treatment: Seed the cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).[12]

-

Induction of Neurotoxicity: Add the neurotoxin to the wells to induce cell death. Include control wells (vehicle only, neurotoxin only, and test compound only).[12]

-

Incubation: Incubate the plates for a specified duration (e.g., 24 hours).[12]

-

Assessment of Cell Viability: Determine the cell viability using a suitable assay, such as the MTT assay described previously.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound by comparing the viability of cells treated with both the compound and the neurotoxin to those treated with the neurotoxin alone.

Conclusion

The incorporation of the trifluoromethyl group into the quinoline scaffold has proven to be a highly effective strategy in the development of novel therapeutic agents with a wide spectrum of biological activities. The data and protocols presented in this technical guide highlight the significant potential of trifluoromethyl-substituted quinoline derivatives in the fields of oncology, infectious diseases, inflammation, and neuroprotection. The provided experimental methodologies and visualizations of key signaling pathways and workflows offer a foundational resource for researchers to further explore and optimize these promising compounds for future clinical applications. Continued investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the discovery of next-generation therapeutics.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. microbiologyjournal.org [microbiologyjournal.org]

- 12. benchchem.com [benchchem.com]

- 13. preprints.org [preprints.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. inotiv.com [inotiv.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Continuous Cultures of Plasmodium Falciparum Established in Tanzania from Patients with Acute Malaria - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylquinoline Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a paramount strategy in modern drug discovery. Among the various fluorinated motifs, the trifluoromethyl (-CF3) group has proven to be particularly advantageous. When appended to a quinoline core, a privileged scaffold in medicinal chemistry, the resulting trifluoromethylquinolines exhibit a remarkable spectrum of biological activities. This technical guide provides a comprehensive overview of the role of trifluoromethylquinolines in contemporary drug development, with a focus on their applications in oncology and infectious diseases. We will delve into their synthesis, mechanism of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The trifluoromethyl group imparts several beneficial properties to a drug candidate. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.[1] Furthermore, the CF3 group enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[1][2] Its lipophilicity also aids in membrane permeability, a crucial factor for reaching intracellular targets.[1] These attributes have made trifluoromethylquinolines a fertile ground for the development of novel therapeutics.

Therapeutic Applications

Trifluoromethylquinolines have demonstrated significant potential in several therapeutic areas, most notably in the treatment of cancer and malaria.

Anticancer Activity

A growing body of evidence highlights the potent anticancer activity of trifluoromethylquinoline derivatives. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.

Targeting Kinase Signaling Pathways: Many trifluoromethylquinolines function as kinase inhibitors. For instance, novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been identified as potential anti-cancer agents that target Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[3] SGK1 is a crucial kinase that promotes cell survival and inhibits apoptosis.[4] By inhibiting SGK1, these compounds can trigger programmed cell death in cancer cells.

Another important target is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers.[5][6][7] 3,5,7-Trisubstituted quinolines containing a trifluoromethyl group have been identified as potent c-Met inhibitors with IC50 values in the nanomolar range.[8] Inhibition of the c-Met pathway can disrupt tumor growth, angiogenesis, and metastasis.[3]

Induction of Apoptosis: A common mechanism of action for many anticancer trifluoromethylquinolines is the induction of apoptosis. This programmed cell death is often initiated through the activation of caspases, a family of proteases that execute the apoptotic process.

Antimalarial Activity

The quinoline scaffold has a long history in antimalarial drug discovery, with quinine and chloroquine being prime examples. The introduction of trifluoromethyl groups has led to the development of highly effective next-generation antimalarials, most notably mefloquine. Mefloquine, a 2,8-bis(trifluoromethyl)quinoline derivative, is a potent blood schizonticide effective against multi-drug resistant strains of Plasmodium falciparum.[9]

Recent research has focused on developing novel trifluoromethylquinoline derivatives to overcome emerging mefloquine resistance. Studies have shown that compounds with two trifluoromethyl groups often exhibit higher in vitro activity than those with a single trifluoromethyl group.[6][8] For example, certain 2,8-bis(trifluoromethyl) quinoline ketones have demonstrated IC50 values in the low microgram per milliliter range against chloroquine-sensitive strains of P. falciparum.[8]

Antiviral Activity

The therapeutic potential of trifluoromethylquinolines extends to viral infections. Derivatives of 2,8-bis(trifluoromethyl)quinoline have shown promise in inhibiting the replication of the Zika virus (ZIKV). This highlights the versatility of this chemical scaffold and opens avenues for the development of broad-spectrum antiviral agents.

Quantitative Data Summary

The following tables summarize the in vitro biological activity and pharmacokinetic parameters of representative trifluoromethylquinoline derivatives.

Table 1: In Vitro Anticancer Activity of Trifluoromethylquinoline Derivatives

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8b (2-anilino-4-trifluoromethylquinoline derivative) | PC3 (Prostate) | Data not specified, but showed significant efficacy | [3] |

| Compound 21b (3,5,7-trisubstituted quinoline) | c-Met Kinase | < 0.001 | [8] |

| Compound 3b (Ursolic acid-quinoline derivative) | MDA-MB-231 (Breast) | 0.61 ± 0.07 | [10] |

| Compound 3b (Ursolic acid-quinoline derivative) | HeLa (Cervical) | 0.36 ± 0.05 | [10] |

| Compound 12e (Quinoline-chalcone derivative) | MGC-803 (Gastric) | 1.38 | [9] |

| Compound 12e (Quinoline-chalcone derivative) | HCT-116 (Colon) | 5.34 | [9] |

| Compound 12e (Quinoline-chalcone derivative) | MCF-7 (Breast) | 5.21 | [9] |

Table 2: In Vitro Antimalarial Activity of Trifluoromethylquinoline Derivatives

| Compound ID/Description | Plasmodium falciparum Strain | IC50 (µg/mL) | Reference |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (Chloroquine-sensitive) | 4.8 | [8] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (Chloroquine-sensitive) | 5.2 | [8] |

| Mefloquine | - | - | [9] |

Table 3: Pharmacokinetic Parameters of Mefloquine

| Parameter | Value | Species | Reference |

| Absorption Half-life | 6.6 ± 3.0 hours | Human | [11] |

| Distribution Half-life | 5.1 ± 3.1 days | Human | [11] |

| Terminal Elimination Half-life | 12.9 ± 2.2 days | Human | [11] |

| Apparent Volume of Distribution | 10.5 ± 2.3 L/kg | Human | [11] |

| Cmax | 1558 ± 48 ng/mL | Human | [11] |

| Tmax | 38 ± 19 hours | Human | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following are representative protocols for the synthesis and biological evaluation of trifluoromethylquinoline derivatives.

Synthesis of 2,8-bis(trifluoromethyl)-4-chloroquinoline

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive trifluoromethylquinolines.

Materials:

-

2,8-bis(trifluoromethyl)-4-hydroxyquinoline

-

Phosphorus trichloride (PCl3)

-

Ice-water

-

12 N Sodium hydroxide (NaOH) solution

-

Methylene chloride (CH2Cl2)

-

Sodium sulfate (Na2SO4)

Procedure:

-

A mixture of 40 parts of 2,8-bis(trifluoromethyl)-4-hydroxyquinoline and 100 parts by volume of phosphorus trichloride is refluxed for 8 hours.[12]

-

After reflux, most of the excess phosphorus trichloride is distilled off under reduced pressure.[12]

-

The residue is carefully poured onto 200 parts of ice-water.[12]

-

The pH of the mixture is adjusted to 12-13 with 12 N sodium hydroxide solution.[12]

-

The mixture is then extracted with methylene chloride.[12]

-

The organic extract is dried over anhydrous sodium sulfate.[12]

-

The solvent is removed under reduced pressure to yield 2,8-bis(trifluoromethyl)-4-chloroquinoline.[12]

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Trifluoromethylquinoline test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

-

Prepare serial dilutions of the trifluoromethylquinoline compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.[5]

-

Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include vehicle control (DMSO) and untreated control wells.[5]

-

Incubate the plates for 48-72 hours.[5]

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for measuring the inhibitory activity of trifluoromethylquinolines against a specific kinase.

Materials:

-

Purified kinase enzyme

-

Kinase-specific substrate

-

ATP

-

Trifluoromethylquinoline test compounds

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Plate reader (luminescence or fluorescence)

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a specific temperature for a defined period.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Plot the signal against the inhibitor concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental procedures. The following sections provide Graphviz diagrams to illustrate key signaling pathways and a typical experimental workflow.

Signaling Pathways

Experimental Workflows

Conclusion

Trifluoromethylquinolines represent a highly versatile and valuable class of compounds in modern drug discovery. The unique physicochemical properties conferred by the trifluoromethyl group, combined with the proven pharmacological relevance of the quinoline scaffold, have led to the development of potent therapeutic candidates for a range of diseases. Their success in targeting critical pathways in cancer and their continued importance in the fight against malaria underscore the vast potential of this chemical class. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of trifluoromethylquinoline derivatives, as well as on the elucidation of their mechanisms of action against new and emerging therapeutic targets. The continued exploration of this chemical space promises to yield the next generation of innovative medicines.

References

- 1. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Initial investigations into the reactivity of the quinoline core

An In-depth Technical Guide to the Reactivity of the Quinoline Core

Introduction

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry, drug discovery, and materials science.[1][2] Its derivatives form the structural basis for a vast array of pharmaceuticals, including antimalarial agents like quinine and chloroquine, antibacterial compounds such as ciprofloxacin, and numerous anticancer drugs.[2][3][4] The unique electronic properties of the quinoline core bestow upon it a distinct reactivity profile, which is crucial for the synthesis of its functionalized derivatives. This guide provides a detailed technical overview of the reactivity of the quinoline core, intended for researchers, scientists, and drug development professionals.

Fundamental Reactivity Principles

Quinoline's reactivity is governed by the interplay between its two fused rings. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it for nucleophilic attack.[5][6] Consequently, the pyridine ring is considered "electron-deficient." In contrast, the benzene (carbocyclic) ring is relatively "electron-rich" and is the primary site for electrophilic substitution.[7][8] Quinoline is a weak tertiary base, reacting with strong acids to form salts.[9][10]

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the quinoline core occurs on the more electron-rich benzene ring, primarily at the C-5 and C-8 positions.[7][11] These reactions typically require vigorous conditions due to the deactivating effect of the nitrogen atom.[9] The preference for C-5 and C-8 attack is explained by the superior stability of the resulting cationic intermediates (Wheland intermediates), which can be stabilized by more resonance structures that preserve the aromaticity of the pyridine ring.[8]

Table 1: Regioselectivity in Electrophilic Substitution

| Reaction | Reagents | Conditions | Major Products | Reference |

| Nitration | Fuming HNO₃, Fuming H₂SO₄ | Vigorous | 5-Nitroquinoline & 8-Nitroquinoline (approx. 1:1 mixture) | [9] |

| Bromination | Br₂, conc. H₂SO₄ | 75°C | 5-Bromooquinoline & 8-Bromooquinoline | [12] |

| Sulfonation | Fuming H₂SO₄ | 220°C | Quinoline-8-sulfonic acid | [9] |

| Sulfonation | Fuming H₂SO₄ | 300°C | Quinoline-6-sulfonic acid (thermodynamic product) | [5] |

Nucleophilic Substitution Reactions

Nucleophilic substitution occurs on the electron-deficient pyridine ring, with a strong preference for the C-2 and C-4 positions.[5][8] This is because the negative charge in the intermediate (Meisenheimer complex) can be effectively stabilized by the adjacent nitrogen atom.[8][13] Halogenated quinolines, particularly those with a leaving group at C-2 or C-4, are highly reactive towards nucleophiles.[13][14]

Table 2: Common Nucleophilic Substitution Reactions

| Reaction Name | Reagents | Conditions | Product | Reference |

| Chichibabin Reaction | NaNH₂ in liquid NH₃ | -66°C to -44°C | 2-Aminoquinoline or 4-Aminoquinoline | [9][12] |

| Hydroxylation | KOH | 220°C | 2-Hydroxyquinoline (Carbostyril) | [9][14] |

| Alkylation | n-BuLi, then H₂O workup | Ether | 2-n-Butylquinoline | [9][12] |

Oxidation and Reduction

Oxidation

The quinoline ring system is generally resistant to oxidation.[11] However, under strong oxidizing conditions, the electron-rich benzene ring is preferentially cleaved. Treatment with alkaline potassium permanganate (KMnO₄) opens the benzene ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid).[11][12] Reaction with peroxy acids results in the formation of Quinoline-N-oxide.[5][12]

Reduction

The pyridine ring is more susceptible to reduction than the benzene ring.[11] The choice of reducing agent and conditions allows for selective hydrogenation of either ring.

Table 3: Reduction Products of Quinoline under Various Conditions

| Reagents | Conditions | Product | Ring Reduced | Reference |

| Sn, HCl | Mild | 1,2,3,4-Tetrahydroquinoline | Pyridine | [9] |

| H₂, Pt catalyst | Acidic medium | 5,6,7,8-Tetrahydroquinoline | Benzene | [12] |

| H₂, Pt catalyst | Vigorous | Decahydroquinoline | Both | [9] |

| Li in liquid NH₃ | Birch Reduction | 1,4-Dihydroquinoline | Pyridine | [11] |

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic methods frequently employ transition metal catalysts to functionalize the quinoline core. These reactions offer high efficiency and tolerance for various functional groups. Catalysts based on palladium, nickel, copper, and iron are used to form C-C, C-N, and C-O bonds at various positions on both rings, significantly expanding the accessible chemical space for quinoline derivatives.[15][16][17] For instance, a Ni(0) catalyst can facilitate C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from quinoline.[15]

Role in Signaling Pathways

The quinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules that inhibit key signaling pathways implicated in diseases like cancer.[18][19] Quinoline derivatives have been successfully developed as kinase inhibitors targeting receptors such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and c-Met, thereby disrupting downstream cascades like the Ras/Raf/MEK and PI3K/AkT/mTOR pathways that are critical for tumor growth and proliferation.[4][6]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

-

Principle: The Skraup synthesis is a classic method involving the reaction of an aromatic amine (aniline) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[1] The reaction proceeds via dehydration of glycerol to acrolein, Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to form the quinoline ring.[1][9]

-

Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate (to moderate the reaction).

-

Procedure:

-

In a large, robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.[20]

-

Add ferrous sulfate to control the exothermic reaction.[9]

-

Slowly add the oxidizing agent (nitrobenzene) to the mixture.[20]

-

Carefully heat the mixture to initiate the reaction. The reaction is highly exothermic and may require external cooling to maintain control.[9][20]

-

After the initial vigorous reaction subsides, heat the mixture to complete the reaction.

-

Cool the mixture and pour it carefully onto crushed ice.

-

Neutralize the solution with a strong base (e.g., NaOH) until strongly alkaline.

-

Extract the product with an organic solvent (e.g., toluene).

-

Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the crude quinoline by distillation or chromatography.[20]

-

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

-

Principle: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde) in the presence of an acid or base catalyst.[11]

-

Materials: 2-aminoaryl aldehyde/ketone (e.g., 2-aminobenzaldehyde), a ketone with an α-methylene group (e.g., acetone), catalyst (e.g., sodium hydroxide), solvent (e.g., ethanol).

-

Procedure:

-

In a reaction vessel, dissolve the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound in a suitable solvent like ethanol.[20]

-

Add a catalytic amount of a base (e.g., aqueous sodium hydroxide).[11][20]

-

Heat the reaction mixture to reflux for the required time, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[20]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent or by column chromatography.[20]

-

Table 4: Comparison of Classical Quinoline Synthesis Methods

| Synthesis Method | Reactants | Conditions | Typical Products | Advantages / Limitations | Reference(s) |

| Skraup | Aniline, glycerol, H₂SO₄, oxidant | Highly Exothermic | Unsubstituted/Benzene-ring substituted | A: Simple reagents. L: Vigorous, low yields, harsh. | [11][20] |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl | Acidic | Substituted quinolines | A: Uses pre-formed α,β-unsaturated carbonyls. L: Can be complex. | [11][20] |

| Combes | Aniline, β-diketone | Acidic | 2,4-Disubstituted quinolines | A: Good for 2,4-substitution patterns. L: Limited regioselectivity with unsymmetrical diketones. | [11][20] |

| Friedländer | 2-Aminoaryl aldehyde/ketone, carbonyl cmpd. | Acid or Base | Polysubstituted quinolines | A: High versatility, milder conditions. L: Requires pre-functionalized aniline. | [11][20] |

Conclusion

The quinoline core possesses a rich and varied chemical reactivity that has been extensively explored and exploited for the synthesis of complex molecules. Its distinct electronic nature, with an electron-deficient pyridine ring and an electron-rich benzene ring, dictates the regioselectivity of electrophilic and nucleophilic substitution reactions. Furthermore, the core is amenable to oxidation, reduction, and a wide range of modern metal-catalyzed cross-coupling reactions. This versatile reactivity, combined with its proven importance as a pharmacophore in numerous signaling pathways, ensures that the quinoline scaffold will remain a central focus of research and development in chemistry and pharmacology.

References

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 8. youtube.com [youtube.com]

- 9. uop.edu.pk [uop.edu.pk]

- 10. ecorfan.org [ecorfan.org]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]

- 14. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 15. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. Quinoline synthesis [organic-chemistry.org]

- 17. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Synthesis of Substituted Quinolines for Researchers, Scientists, and Drug Development Professionals

An in-depth exploration of classical and contemporary synthetic methodologies, quantitative data, experimental protocols, and the molecular pathways influenced by quinoline derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. This technical guide provides a detailed literature review of the synthesis of substituted quinolines, offering a comparative overview of key classical and modern synthetic routes. Experimental protocols, quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for the efficient synthesis of these valuable heterocyclic compounds.

Classical Synthesis of the Quinoline Core

For over a century, a set of powerful named reactions has formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain highly relevant for their versatility and the accessibility of their starting materials.

Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[1] The reaction proceeds via an enamine intermediate, which subsequently cyclizes under acidic conditions.[1]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [2]

-

Materials: m-Chloroaniline, acetylacetone, concentrated sulfuric acid.

-

Procedure: A mixture of m-chloroaniline and acetylacetone is prepared. Concentrated sulfuric acid is cautiously added to the mixture. The reaction is then heated, leading to the formation of 2,4-dimethyl-7-chloroquinoline.[2]

Quantitative Data for Combes Synthesis

| Starting Aniline | β-Diketone | Product | Yield (%) | Reference |

| m-Chloroaniline | Acetylacetone | 2,4-Dimethyl-7-chloroquinoline | - | [2] |

| Aniline | Acetylacetone | 2,4-Dimethylquinoline | - | [3] |

Doebner-von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[4] This method is particularly useful for preparing quinolines with substituents on the pyridine ring. The reaction is typically catalyzed by Brønsted or Lewis acids.[4]

Experimental Protocol: Synthesis of 2-Methylquinoline [5]

-

Materials: Aniline, crotonaldehyde (formed in situ from acetaldehyde), hydrochloric acid, zinc chloride.

-

Procedure: Aniline hydrochloride is reacted with acetaldehyde. The reaction mixture is then treated with zinc chloride. The reaction proceeds through the formation of crotonaldehyde via an aldol reaction, followed by a Michael addition of the aniline. Subsequent cyclization, dehydration, and oxidation yield 2-methylquinoline.[5]

Quantitative Data for Doebner-von Miller Synthesis

| Starting Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) | Reference |

| Aniline | Crotonaldehyde | 2-Methylquinoline | - | [6] |

| Aniline | Acrolein | Quinoline | - | [7] |

Friedländer Synthesis